molecular formula C14H16N2 B6308361 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile CAS No. 1798404-85-9

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile

Cat. No.: B6308361
CAS No.: 1798404-85-9
M. Wt: 212.29 g/mol
InChI Key: WWXSLIJOKCYCQD-JOKBTEAVSA-N
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Description

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile is an organic compound characterized by its conjugated system and the presence of a dimethylamino group. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-(dimethylamino)cinnamaldehyde and an appropriate nitrile compound under basic conditions. The reaction is usually facilitated by a base such as piperidine or pyridine, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions, which are crucial for its function as a fluorescent probe or in electronic devices. The dimethylamino group enhances its electron-donating properties, facilitating these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile is unique due to its specific conjugated system and the presence of a nitrile group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic electronics and as a fluorescent probe.

Properties

IUPAC Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXSLIJOKCYCQD-JOKBTEAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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